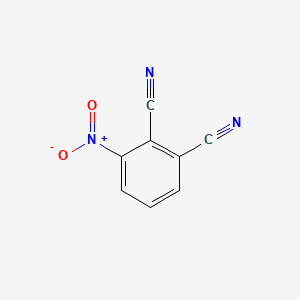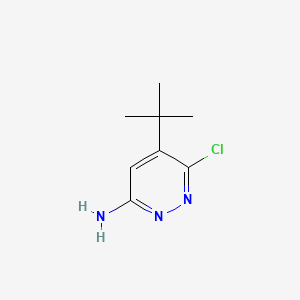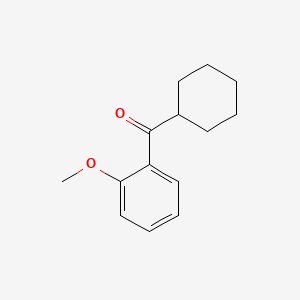
CYCLOHEXYL 2-METHOXYPHENYL KETONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOHEXYL 2-METHOXYPHENYL KETONE is an organic compound with the molecular formula C14H18O2 It is a member of the methanone class of compounds, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
CYCLOHEXYL 2-METHOXYPHENYL KETONE can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl cyclohexanecarboxylate with aluminium chloride. This reaction is typically carried out without a solvent at elevated temperatures (120°C to 160°C) for a few hours, yielding the desired product . Another method involves the reaction of cyclohexanecarbonyl chloride with 2-methoxyphenol in the presence of aluminium chloride, also conducted at high temperatures .
Industrial Production Methods
Industrial production of cyclohexyl(2-methoxyphenyl)methanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL 2-METHOXYPHENYL KETONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
CYCLOHEXYL 2-METHOXYPHENYL KETONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl(2-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(2-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
Cyclohexyl(4-methoxyphenyl)methanone: The methoxy group is positioned differently on the phenyl ring.
Cyclohexyl(2-methoxy-4-hydroxyphenyl)methanone: Contains both methoxy and hydroxyl groups on the phenyl ring.
Uniqueness
CYCLOHEXYL 2-METHOXYPHENYL KETONE is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This distinct structure can lead to different properties and applications compared to its analogs.
Properties
IUPAC Name |
cyclohexyl-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVWHDLNFVGIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147981 |
Source


|
| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107258-87-7 |
Source


|
| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107258877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)
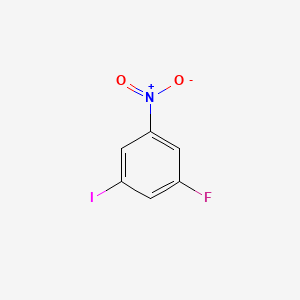
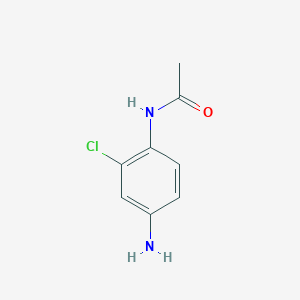
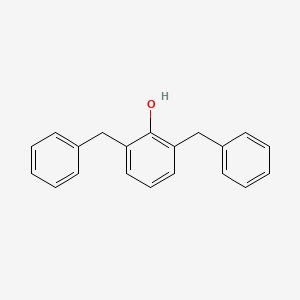
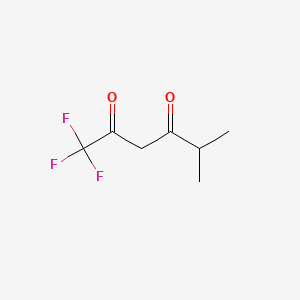
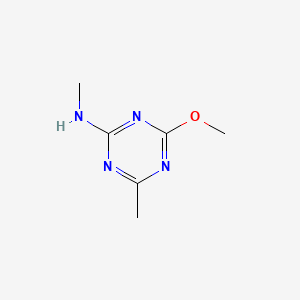
![2-[bis(ethylsulfanyl)methylidene]propanedinitrile](/img/structure/B1295745.png)


